2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative with a molecular formula of C₂₂H₁₅BrF₃N₅OS (average mass: 534.354 g/mol; monoisotopic mass: 533.013278 g/mol) . Its structure comprises a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 3-(trifluoromethyl)phenyl group (Figure 1).
Properties
CAS No. |
477329-98-9 |
|---|---|
Molecular Formula |
C22H15BrF3N5OS |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H15BrF3N5OS/c23-16-6-8-18(9-7-16)31-20(14-3-2-10-27-12-14)29-30-21(31)33-13-19(32)28-17-5-1-4-15(11-17)22(24,25)26/h1-12H,13H2,(H,28,32) |
InChI Key |
MZOKJKDMEUBTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its functional groups:
a. Nucleophilic Substitution
The sulfanyl group (-S-) undergoes S-alkylation under alkaline conditions with alkyl halides, as demonstrated in its synthesis .
b. Oxidation
The triazole ring and sulfanyl group may undergo oxidation using reagents like hydrogen peroxide, though specific examples are not detailed in the literature.
c. Reduction
The acetamide group could be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
d. Electrophilic Substitution
The pyridine ring may participate in electrophilic aromatic substitution, though steric hindrance from the triazole substituent could reduce reactivity.
| Reaction Type | Likely Reagents | Functional Group Involved |
|---|---|---|
| S-alkylation | Alkyl halides, Cs₂CO₃ | Sulfanyl group |
| Oxidation | H₂O₂, catalytic metal oxides | Triazole ring, sulfanyl group |
| Reduction | LiAlH₄, NaBH₄ | Acetamide group |
| Electrophilic substitution | NO₂⁺, SO₃H⁺ | Pyridine ring |
Mechanistic Insights
a. S-Alkylation Mechanism
The reaction proceeds via a two-step nucleophilic substitution:
-
Deprotonation of the thiol group (-SH) to form a thiolate (-S⁻) ion.
-
Alkylation with an alkyl halide to form the sulfanyl ether .
b. Reduction of Ketone Intermediate
The ketone intermediate undergoes reduction to form a secondary alcohol, likely via hydride transfer from a reducing agent (e.g., NaBH₄) .
c. Triazole Ring Stability
The 1,2,4-triazole ring is known for its stability under acidic and basic conditions, making it suitable for subsequent derivatization.
Characterization and Stability
The compound is analyzed using:
-
NMR spectroscopy : Confirms structural integrity and purity .
-
FT-IR : Identifies key functional groups (e.g., amide C=O stretch) .
Stability : The compound is stable under standard laboratory conditions but may degrade under strong oxidizing/reducing conditions.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Triazole Core Modifications
Compound A shares a 1,2,4-triazole scaffold with multiple analogs, but differences in substituents significantly influence its properties:
Key Observations :
- Pyridine Position : Compound E (pyridin-4-yl at R₂) differs from Compound A (pyridin-3-yl), which may alter hydrogen-bonding interactions in biological targets .
- Acetamide Substituent : The 3-(trifluoromethyl)phenyl group in Compound A enhances lipophilicity and electron-withdrawing effects compared to the 2-fluorophenyl (Compound C) or 3-fluoro-4-methylphenyl (Compound B) groups. This likely improves membrane permeability and target binding .
Antimicrobial and Anti-Inflammatory Efficacy
highlights that triazole-acetamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl, halogens) exhibit enhanced antimicrobial and anti-inflammatory activities. For example:
- Compound A (3-CF₃): Demonstrated superior activity against S. aureus (MIC: 8 µg/mL) compared to Compound B (3-F, 4-CH₃; MIC: 16 µg/mL) due to stronger electron withdrawal enhancing target interactions .
- Compound D (2-CF₃): Showed reduced antifungal activity against A. niger (MIC: 32 µg/mL) vs. Compound A (MIC: 16 µg/mL), suggesting the position of the CF₃ group critically affects binding .
Kinase Inhibition and Structural Conformation
The 3D conformation of Compound A, influenced by substituents, may impact kinase inhibition. notes that dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl in a related compound) affect packing stability and target engagement. Compound A’s trifluoromethyl group likely induces a distinct conformation compared to analogs like Compound C, optimizing interactions with hydrophobic kinase pockets .
Physicochemical Properties
- Lipophilicity (LogP) :
- Metabolic Stability: The bromophenyl and trifluoromethyl groups in Compound A may slow oxidative metabolism compared to non-halogenated analogs .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, antimicrobial properties, and other pharmacological effects.
- Chemical Formula : C15H13BrN4OS
- Molecular Weight : 391.25 g/mol
- IUPAC Name : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
In a study involving synthesized triazole derivatives, the compound demonstrated promising cytotoxicity against the HCT-116 and T47D cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The antibacterial and antifungal activities of related triazole compounds have been well-documented, indicating that modifications to the triazole structure can enhance these effects .
Other Pharmacological Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for other biological activities:
- Anti-inflammatory effects : Triazole derivatives have shown promise in reducing inflammation in various models, which could be beneficial in treating inflammatory diseases.
- Antioxidant activity : Some studies suggest that triazole compounds may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Case Studies
- Anticancer Screening : A multicenter study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The compound demonstrated significant inhibition of tumor growth compared to standard treatments .
- Synergistic Effects : In combination therapy studies, the compound was found to enhance the efficacy of existing chemotherapeutic agents when used together against resistant cancer cell lines .
Q & A
Q. What synthetic strategies are effective for preparing this triazole-sulfanyl acetamide derivative?
The compound is synthesized via multi-step routes involving cyclization of thiosemicarbazides to form the 1,2,4-triazole core, followed by sulfanyl acetamide coupling. Key steps include:
- Cyclocondensation of substituted hydrazines with carbon disulfide to generate triazole-thiol intermediates .
- Nucleophilic substitution of the triazole-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH/ethanol) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields (>95%) .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves absolute configuration and confirms substituent positioning. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling complex substituents like the trifluoromethyl group .
- NMR spectroscopy : and NMR validate regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) and sulfanyl linkage integrity. NMR quantifies trifluoromethyl group presence .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHBrFNOS) and detects isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., anti-cancer vs. anti-inflammatory effects) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, glioblastoma (GBM) studies using U87-MG vs. T98G cells show differing IC values due to genetic heterogeneity .
- Metabolic stability : Use liver microsomal assays to assess degradation rates. The trifluoromethyl group enhances metabolic resistance but may reduce solubility, affecting bioavailability .
- Target promiscuity : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions (e.g., GPR-17 vs. TrxR1 inhibition) .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Dose optimization : Conduct pharmacokinetic (PK) studies in rodents to determine maximum tolerated dose (MTD) and plasma half-life. The compound’s logP (~3.5) suggests blood-brain barrier penetration, relevant for GBM models .
- Combination therapy : Pair with temozolomide (TMZ) to exploit synergistic effects. In GBM models, co-administration reduced tumor volume by 60% vs. 40% for monotherapy .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) due to potential hepatotoxicity from bromophenyl metabolites .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
- Triazole core modifications : Replace the 4-(4-bromophenyl) group with cycloheptyl or adamantyl moieties to enhance hydrophobic interactions with enzyme pockets .
- Sulfanyl linker optimization : Substitute sulfur with selenium or methylene to alter electron density and binding kinetics (e.g., Ki values for kinase inhibition) .
- Acetamide tail variations : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising affinity. For example, N-(3-fluorophenyl) analogs showed 2-fold higher aqueous solubility .
Methodological Guidance for Data Analysis
Q. How should researchers address low crystallinity during X-ray diffraction studies?
- Co-crystallization agents : Use polyethyleneglycol (PEG) 4000 or 1,2-dichloroethane to stabilize crystal lattice formation .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections, common in triazole derivatives .
Q. What statistical models are effective for optimizing synthetic yields?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between reaction time, temperature, and reagent stoichiometry. Central composite designs improved yields from 65% to 89% in analogous triazole syntheses .
- Machine learning : Train models on existing reaction data (e.g., Reaxys entries) to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
